molecular formula C12H22O2 B2458663 1-(2,2-Dimethylpropyl)cyclohexane-1-carboxylic acid CAS No. 1538767-05-3

1-(2,2-Dimethylpropyl)cyclohexane-1-carboxylic acid

Cat. No.: B2458663
CAS No.: 1538767-05-3
M. Wt: 198.306
InChI Key: BIRGADJOKFLLSL-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylpropyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C12H22O2 It is a derivative of cyclohexane, featuring a carboxylic acid functional group and a 2,2-dimethylpropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,2-Dimethylpropyl)cyclohexane-1-carboxylic acid can be synthesized through a series of chemical reactions. One possible synthetic route involves the use of cyclohexanone and 2,2-dimethylpropanal as starting materials. The reaction proceeds via a hydroxyl radical-mediated cyclization under suitable conditions to yield the target compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Dimethylpropyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the hydrogen atoms on the cyclohexane ring or the carboxylic acid group are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-(2,2-Dimethylpropyl)cyclohexane-1-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylpropyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules, influencing their function and activity. The specific pathways and targets depend on the context of its application and the biological system under study.

Comparison with Similar Compounds

1-(2,2-Dimethylpropyl)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:

    Cyclohexanecarboxylic acid: Lacks the 2,2-dimethylpropyl substituent, resulting in different chemical and physical properties.

    2,2-Dimethylpropanoic acid: Contains a similar substituent but lacks the cyclohexane ring, leading to distinct reactivity and applications.

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

1-(2,2-dimethylpropyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-11(2,3)9-12(10(13)14)7-5-4-6-8-12/h4-9H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRGADJOKFLLSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1(CCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1538767-05-3
Record name 1-(2,2-dimethylpropyl)cyclohexane-1-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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